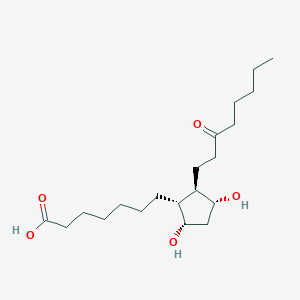

13,14-二氢-15-酮前列腺素F1α

描述

13,14-二氢-15-酮前列腺素F1α是前列腺素F1α的代谢产物。它是由15-酮前列腺素F1α中C-13,14双键还原形成的。该过程由前列腺素Δ13-还原酶催化,该过程必须在15-羟基前列腺素脱氢酶的作用之前进行 。该化合物在研究前列腺素代谢及其在各种生理过程中的作用方面具有重要意义。

科学研究应用

13,14-二氢-15-酮前列腺素F1α在科学研究中有多种应用:

化学: 用作研究前列腺素代谢和生物合成的标志物.

生物学: 有助于理解前列腺素在炎症和平滑肌功能等生理过程中的作用.

医学: 正在研究其在与前列腺素失衡相关的疾病中的潜在治疗效果.

工业: 用于开发基于前列腺素的药物和诊断工具.

作用机制

13,14-二氢-15-酮前列腺素F1α的作用机制涉及它与特定前列腺素受体的相互作用。它作为信号分子,调节各种生理反应,如炎症、血管舒张和平滑肌收缩 。 分子靶标包括细胞膜上的前列腺素受体,它们激活细胞内信号通路,导致观察到的效应 。

生化分析

Biochemical Properties

The metabolism of F series prostaglandins, including PGF1alpha and PGF2alpha, commonly begins with the reduction of the double bond between C-13 and C-14 and oxidation of the hydroxyl group at C-15, producing 13,14-dihydro-15-keto prostaglandins . This process involves the action of the enzyme prostaglandin Δ13-reductase .

Cellular Effects

13,14-Dihydro-15-keto prostaglandin F1alpha has been found in the rat stomach . It is an inhibitor of ADP-induced platelet aggregation in humans with an IC50 value of 320 ng/ml .

Molecular Mechanism

The molecular mechanism of 13,14-Dihydro-15-keto prostaglandin F1alpha involves its interaction with various biomolecules. It is the theoretical metabolite of PGD1 via the 15-hydroxy PG dehydrogenase metabolic pathway .

Metabolic Pathways

13,14-Dihydro-15-keto prostaglandin F1alpha is involved in the metabolic pathways of F series prostaglandins, including PGF1alpha and PGF2alpha . The metabolism commonly begins with the reduction of the double bond between C-13 and C-14 and oxidation of the hydroxyl group at C-15 .

准备方法

合成路线及反应条件

13,14-二氢-15-酮前列腺素F1α的合成通常涉及在15-酮前列腺素F1α中对13,14-双键进行氢化。该过程由前列腺素Δ13-还原酶催化 。反应条件通常需要受控环境以确保选择性还原双键,而不影响其他官能团。

工业生产方法

13,14-二氢-15-酮前列腺素F1α的工业生产涉及使用类似氢化技术的大规模合成。该过程针对产率和纯度进行了优化,通常涉及固相萃取和纯化步骤以分离所需产物 。

化学反应分析

反应类型

13,14-二氢-15-酮前列腺素F1α会发生多种化学反应,包括:

氧化: 该化合物可以被氧化形成不同的代谢产物。

还原: 进一步的还原可以改变分子中存在的官能团。

取代: 羟基可以发生取代反应形成衍生物。

常用试剂和条件

氧化: 常见的氧化剂包括高锰酸钾和三氧化铬。

还原: 使用钯或铂催化剂的催化氢化。

取代: 酰氯或卤代烷烃等试剂用于取代反应。

主要产物

相似化合物的比较

类似化合物

13,14-二氢-15-酮前列腺素F2α: 前列腺素F2α的另一种主要循环代谢产物,通过类似的酶促还原形成.

13,14-二氢-15-酮-四去甲基前列腺素F1α: 前列腺素F1α的潜在代谢产物

13,14-二氢-15-酮前列腺素E1: 具有类似结构特征但具有不同生理作用的相关化合物.

独特性

13,14-二氢-15-酮前列腺素F1α的独特性在于其特定的形成途径及其作为前列腺素F1α生物合成的标志物的作用。其在血样中的稳定性和非反应性使其成为研究前列腺素代谢的可靠指标 。

生物活性

13,14-Dihydro-15-keto prostaglandin F1alpha (13,14-DH-K-PGF1α) is a significant metabolite of prostaglandin F1alpha (PGF1α), which plays crucial roles in various physiological processes. This compound is characterized by structural modifications that enhance its stability and alter its biological activity compared to its parent compound. Understanding the biological activity of 13,14-DH-K-PGF1α is essential for elucidating its role in health and disease, particularly in cardiovascular and reproductive physiology.

Structural Characteristics

The structural modifications of 13,14-DH-K-PGF1α include:

- Reduction of double bond between carbons 13 and 14.

- Oxidation of the hydroxyl group at carbon 15 to a keto group.

These changes significantly affect the compound's interaction with biological systems and its metabolic pathways.

Biological Activities

13,14-DH-K-PGF1α exhibits several biological activities, primarily related to its role as a metabolite of PGF1α. Key activities include:

- Vasodilation : It acts as a vasodilator, contributing to the regulation of blood flow and pressure.

- Inhibition of platelet aggregation : This property is crucial in preventing thrombosis and maintaining vascular health.

- Role in reproductive physiology : It influences uterine contractions and is involved in the menstrual cycle and pregnancy maintenance.

Metabolic Pathways

The metabolism of 13,14-DH-K-PGF1α involves several enzymatic processes:

- It is synthesized from PGF1α through enzymatic reduction and oxidation.

- The compound can be further metabolized to other biologically active prostaglandins, including prostacyclin (PGI2), which has potent vasodilatory effects.

Research Findings

Recent studies have highlighted the significance of 13,14-DH-K-PGF1α in various biological contexts:

Case Study: Preeclampsia

A study measured levels of 6-keto prostaglandin F1 alpha and 13,14-DH-K-PGF1α in plasma from preeclamptic patients compared to normotensive women. The findings indicated that while levels of 6-keto prostaglandin F1 alpha were significantly lower in preeclamptic patients, levels of 13,14-DH-K-PGF1α did not show significant differences. This suggests a potential role for prostacyclin in the pathophysiology of preeclampsia, highlighting the importance of understanding these metabolites in clinical settings .

Table: Comparison of Prostaglandins and Their Biological Activities

| Compound Name | Structural Modifications | Unique Features | Biological Activities |

|---|---|---|---|

| Prostaglandin F1alpha | No modifications | Parent compound with direct physiological effects | Stimulates uterine contractions |

| 13,14-Dihydro-15-keto Prostaglandin F1alpha | Double bond reduction; keto group formation | Stable metabolite with altered activity | Vasodilation; inhibition of platelet aggregation |

| Prostaglandin E2 | Different side chain | Known for strong inflammatory responses | Potent pro-inflammatory mediator |

| Prostaglandin D2 | Varying cyclopentane ring structure | Plays a role in sleep regulation | Modulates sleep-wake cycles |

The mechanisms through which 13,14-DH-K-PGF1α exerts its effects are multifaceted:

- Receptor Interaction : It interacts with specific prostaglandin receptors (e.g., EP receptors) to mediate physiological responses.

- Signal Transduction Pathways : Activation of these receptors triggers intracellular signaling cascades that lead to various biological outcomes.

属性

IUPAC Name |

7-[(1R,2R,3R,5S)-3,5-dihydroxy-2-(3-oxooctyl)cyclopentyl]heptanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H36O5/c1-2-3-6-9-15(21)12-13-17-16(18(22)14-19(17)23)10-7-4-5-8-11-20(24)25/h16-19,22-23H,2-14H2,1H3,(H,24,25)/t16-,17-,18+,19-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FVPKMMQYALWZHV-AKHDSKFASA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCC(=O)CCC1C(CC(C1CCCCCCC(=O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCCC(=O)CC[C@H]1[C@@H](C[C@@H]([C@@H]1CCCCCCC(=O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H36O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

356.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。